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Compound of Interest

Compound Name: H-Val-Ala-Ala-Phe-OH

Cat. No.: B1602015

CAS Number: 21957-32-4

This technical guide provides an in-depth overview of the tetrapeptide H-Val-Ala-Ala-Phe-OH,
also known as VAAF, for researchers, scientists, and professionals in the field of drug
development. This document covers its physicochemical properties, synthesis, and primary
application as an enzymatic substrate, including detailed experimental protocols and workflow
visualizations.

Core Properties and Specifications

The tetrapeptide H-Val-Ala-Ala-Phe-OH is a sequence of four amino acids: valine, alanine,
alanine, and phenylalanine. Its primary documented use is as a substrate for carboxypeptidase
P from porcine kidneys, making it a valuable tool for studying the activity and characteristics of
this enzyme.[1]

Physicochemical Data

A summary of the key quantitative data for H-Val-Ala-Ala-Phe-OH is presented in the table
below for easy reference and comparison.
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Property Value Source
CAS Number 21957-32-4 [1]

Molecular Formula C20H30N40s [11[2][3]
Molecular Weight (Average) 406.48 g/mol [1112][3]

Monoisotopic Mass

406.2216 g/mol

[1]

Purity (by HPLC)

96.7%

[2]

Appearance White to off-white powder
Theoretical pl 7.0 [1][2]
GRAVY (Grand Average of
o 2.65 [1][2]
Hydropathicity)
Soluble in agueous solutions,
Solubility enhanced by the presence of [2]
TFA salts.
Should be stored in a freezer
Storage at or below -20°C in its [2]

lyophilized form.

Spectral Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS) are crucial for the structural confirmation of H-Val-Ala-Ala-Phe-OH.[1]

* NMR Spectroscopy: While specific spectral data is not readily available in public literature,

1H NMR and 13C NMR would be used to confirm the presence of the individual amino acid

residues and the peptide backbone.

o Mass Spectrometry: Mass spectrometry is used to verify the molecular weight and sequence

of the peptide. Collision-induced dissociation (CID) of the protonated peptide would yield a

series of b- and y-type fragment ions, confirming the amino acid sequence.[1] Studies on the

fragmentation of deprotonated [M-H]~ H-Val-Ala-Ala-Phe-OH have shown the presence of

characteristic y1 and bz ions, which are indicative of the peptide's sequence.[1]
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Synthesis of H-Val-Ala-Ala-Phe-OH

The synthesis of H-Val-Ala-Ala-Phe-OH can be achieved through two primary methods: Solid-
Phase Peptide Synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides of this length due to its efficiency
and amenability to automation.[1] The process involves the stepwise addition of amino acids to
a growing peptide chain that is covalently attached to an insoluble resin support.

This protocol outlines a representative manual Fmoc-based SPPS for the synthesis of H-Val-
Ala-Ala-Phe-OH on a Rink Amide resin.

Materials:

Rink Amide resin

e Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Val-OH
e N,N'-Diisopropylcarbodiimide (DIC)

e OxymaPure®

 Piperidine solution (20% in DMF)

e N,N-Dimethylformamide (DMF)

e Dichloromethane (DCM)

 Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5%
triisopropylsilane)

Diethyl ether

Procedure:

e Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
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» Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with
20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

e First Amino Acid Coupling (Fmoc-Phe-OH):

o

Pre-activate Fmoc-Phe-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3
equivalents) in DMF for 5-10 minutes.

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

o

[¢]

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating
incomplete reaction), repeat the coupling step.

Wash the resin with DMF and DCM.

[¢]

e Chain Elongation (Fmoc-Ala-OH, Fmoc-Ala-OH, Fmoc-Val-OH): Repeat the Fmoc
deprotection and coupling steps for the remaining amino acids in the sequence: Fmoc-Ala-
OH, followed by another Fmoc-Ala-OH, and finally Fmoc-Val-OH.

e Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group from
the valine residue using 20% piperidine in DMF.

o Cleavage and Deprotection:
o Wash the resin with DCM and dry it.

o Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the
resin and remove the side-chain protecting groups.

o Filter the resin and collect the TFA solution containing the peptide.

e Precipitation and Purification:

[¢]

Precipitate the crude peptide by adding cold diethyl ether to the TFA solution.

[¢]

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

[e]

Dry the crude peptide.
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o Purify the peptide using reverse-phase high-performance liquid chromatography (RP-
HPLC).

» Lyophilization and Characterization: Lyophilize the purified peptide fractions to obtain a white
powder. Confirm the identity and purity of the final product by mass spectrometry and
analytical HPLC.

Caption: Workflow for Solid-Phase Peptide Synthesis of H-Val-Ala-Ala-Phe-OH.

Application in Enzymology

The primary documented application of H-Val-Ala-Ala-Phe-OH is as a substrate for
carboxypeptidase P.[1][2] This enzyme catalyzes the cleavage of the C-terminal amino acid
from a peptide or protein. By using a well-defined substrate like VAAF, researchers can
accurately determine the kinetic parameters of the enzyme, such as Km and kkat, and
investigate the effects of inhibitors.

Carboxypeptidase P Activity Assay

The activity of carboxypeptidase P can be monitored by measuring the rate of release of the C-
terminal phenylalanine from H-Val-Ala-Ala-Phe-OH.

This protocol describes a general method for assaying carboxypeptidase P activity using HPLC
to quantify the product formation.

Materials:

H-Val-Ala-Ala-Phe-OH substrate stock solution (e.g., in water or a suitable buffer)

Carboxypeptidase P enzyme solution

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.5)

Quenching solution (e.g., 1 M HCI or 10% TFA)

Phenylalanine standard solution for HPLC calibration

HPLC system with a C18 column
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Procedure:

o Reaction Setup: In a microcentrifuge tube, combine the assay buffer and the H-Val-Ala-Ala-
Phe-OH substrate solution to the desired final concentration.

o Temperature Equilibration: Incubate the reaction mixture at the desired temperature (e.qg.,
37°C) for 5 minutes.

« Initiate Reaction: Add the carboxypeptidase P enzyme solution to the reaction mixture to
start the reaction.

o Time-Course Sampling: At specific time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw an
aliquot of the reaction mixture and add it to a tube containing the quenching solution to stop
the reaction.

o Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitated
protein. Transfer the supernatant to an HPLC vial.

e HPLC Analysis:
o Inject the samples onto a C18 column.

o Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate
the substrate (H-Val-Ala-Ala-Phe-OH) from the product (phenylalanine).

o Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).

o Data Analysis:

[e]

Generate a standard curve using the phenylalanine standard solutions.

o

Quantify the amount of phenylalanine produced in each sample at each time point by
integrating the peak area and comparing it to the standard curve.

o

Plot the concentration of phenylalanine produced over time to determine the initial reaction
velocity.

(¢]

Calculate the enzyme activity based on the rate of product formation.
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Caption: Workflow for a Carboxypeptidase P activity assay using H-Val-Ala-Ala-Phe-OH.

Biological Signaling

Currently, there is no direct evidence in the scientific literature to suggest that the tetrapeptide
H-Val-Ala-Ala-Phe-OH is involved in any specific biological signaling pathways. Its primary role
appears to be as a synthetic tool for biochemical assays. Oligopeptides, in general, can act as
regulatory molecules in various signaling pathways; however, a specific signaling function for
VAAF has not been identified.

Conclusion

H-Val-Ala-Ala-Phe-OH (CAS 21957-32-4) is a well-characterized tetrapeptide with defined
physicochemical properties. Its synthesis is readily achievable through standard solid-phase
peptide synthesis protocols. The principal application of this peptide is as a specific substrate
for the enzyme carboxypeptidase P, making it a valuable reagent for enzymology and inhibitor
screening studies. While it does not have a known role in biological signaling, its utility in
biochemical research is well-established. This guide provides the necessary technical
information for its synthesis, handling, and application in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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